N,N,N-Trioctyloctadecan-1-aminium
Description
N,N,N-Trioctyloctadecan-1-aminium is a quaternary ammonium salt characterized by a central nitrogen atom bonded to three octyl (C₈H₁₇) groups and one octadecyl (C₁₈H₃₇) group. The compound’s structure imparts significant hydrophobicity due to its long alkyl chains, making it suitable for applications such as phase-transfer catalysis, surfactant formulations, and ionic liquids .
Properties
CAS No. |
60054-44-6 |
|---|---|
Molecular Formula |
C42H88N+ |
Molecular Weight |
607.2 g/mol |
IUPAC Name |
octadecyl(trioctyl)azanium |
InChI |
InChI=1S/C42H88N/c1-5-9-13-17-21-22-23-24-25-26-27-28-29-30-34-38-42-43(39-35-31-18-14-10-6-2,40-36-32-19-15-11-7-3)41-37-33-20-16-12-8-4/h5-42H2,1-4H3/q+1 |
InChI Key |
LPMHGBWHKMXALV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trioctyloctadecan-1-aminium typically involves the quaternization of octadecylamine with octyl halides under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete quaternization.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a high yield and purity of the compound. The process involves strict control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trioctyloctadecan-1-aminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can undergo nucleophilic substitution reactions where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and hydroxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted ammonium compounds.
Scientific Research Applications
N,N,N-Trioctyloctadecan-1-aminium has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in the preparation of liposomes and other vesicular structures for drug delivery and gene therapy.
Industry: The compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N,N-Trioctyloctadecan-1-aminium involves its interaction with lipid bilayers and other molecular structures. The compound’s long hydrophobic chains allow it to insert into lipid membranes, disrupting their integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets microbial cell membranes.
Comparison with Similar Compounds
Tetraoctylammonium (CAS 19524-73-3)
- Structure : Four octyl (C₈) groups attached to a central nitrogen.
- Applications : Phase-transfer catalysis and ionic liquids due to its symmetrical structure and high lipophilicity .
- Comparison : Unlike N,N,N-Trioctyloctadecan-1-aminium, tetraoctylammonium lacks a long octadecyl chain, reducing its ability to form micelles with large hydrophobic cores.
N,N,N-Trimethylhexadecan-1-aminium 4-methylbenzenesulfonate (CAS 138-32-9)
- Structure : A hexadecyl (C₁₆) chain with three methyl groups and a tosylate counterion.
- Applications : Laboratory research, particularly in organic synthesis, where the tosylate counterion enhances solubility in polar aprotic solvents .
- Comparison : The shorter C₁₆ chain and smaller methyl groups reduce steric hindrance compared to trioctyloctadecan-1-aminium, making it more reactive in nucleophilic substitutions.
N-Benzyl-N,N-dimethyloctadecan-1-aminium (Nickelate Complex)
Tri-n-octylamine (CAS 1116-76-3)
- Structure : A tertiary amine with three octyl groups.
- Applications : Solvent extraction of metal ions and acids due to its ability to form ion pairs .
- Comparison : As a tertiary amine, it lacks the permanent positive charge of quaternary ammonium salts, limiting its use in ionic liquids or electrochemical applications.
Data Tables
Table 1: Structural Comparison of Quaternary Ammonium Salts
| Compound Name | CAS Number | Molecular Formula | Substituents | Key Applications |
|---|---|---|---|---|
| This compound | Not Provided | C₄₂H₈₈N⁺ | 3×C₈H₁₇, 1×C₁₈H₃₇ | Surfactants, phase-transfer agents |
| Tetraoctylammonium | 19524-73-3 | C₃₂H₆₈N⁺ | 4×C₈H₁₇ | Ionic liquids, catalysis |
| N,N,N-Trimethylhexadecan-1-aminium tosylate | 138-32-9 | C₂₆H₄₉NO₃S | 3×CH₃, 1×C₁₆H₃₃, tosylate | Organic synthesis |
| N-Benzyl-N,N-dimethyloctadecan-1-aminium | Not Provided | C₂₇H₅₀N⁺ | 1×C₆H₅CH₂, 2×CH₃, 1×C₁₈H₃₇ | Coordination complexes |
Table 2: Key Properties and Trends
| Property | This compound | Tetraoctylammonium | N,N,N-Trimethylhexadecan-1-aminium |
|---|---|---|---|
| Hydrophobicity | Very High (C₁₈ chain) | High (C₈ chains) | Moderate (C₁₆ chain) |
| Solubility | Low in water, high in organics | Similar | Moderate in polar solvents |
| Steric Hindrance | High (bulky trioctyl groups) | Moderate | Low (small methyl groups) |
| Typical Counterion | Likely chloride or bromide | Variable | Tosylate (enhanced solubility) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
